molecular formula C21H29N5 B6446169 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine CAS No. 2640969-90-8

2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine

Cat. No. B6446169
CAS RN: 2640969-90-8
M. Wt: 351.5 g/mol
InChI Key: YWUNXYFILKDHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine (PPP-PyP) is an organic compound that has been studied extensively for its potential applications in the field of medicinal chemistry. It is an important intermediate for the synthesis of a variety of compounds, including those used in pharmaceuticals, agrochemicals, and biotechnology. PPP-PyP is a piperazine-based pyrimidine derivative, and its structure consists of a piperazine ring, a phenylpropyl group, and a pyrrolidin-1-yl group. Its unique structure makes it a valuable intermediate for the synthesis of a variety of compounds, and its potential applications in medicinal chemistry have been extensively studied.

Advantages and Limitations for Lab Experiments

2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is an important intermediate for the synthesis of a variety of compounds, and its potential applications in medicinal chemistry have been extensively studied. The synthesis of 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is relatively straightforward and cost-effective, and it can be synthesized via a number of methods, including the Biginelli reaction, the Beckmann rearrangement, and the Ugi reaction. Furthermore, 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine has been found to possess a number of biochemical and physiological effects, and it has been found to possess a number of pharmacological activities. However, the exact mechanism of action of 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is still not fully understood, and further research is needed to understand how it exerts its effects.

Future Directions

The potential applications of 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine in medicinal chemistry have been extensively studied, but there is still much to be learned about its mechanism of action and its potential therapeutic applications. Future research should focus on understanding the exact mechanism of action of 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine and its potential therapeutic applications. In particular, further research should focus on the effects of 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine on the serotonin, dopamine, and norepinephrine receptors, as well as its effects on other receptors. Furthermore, further research should focus on the potential applications of 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine in the treatment of neurological disorders, such as Alzheimer's and Parkinson's diseases. Finally, further research should focus on the potential applications of 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine in the synthesis of compounds used in pharmaceuticals, agrochemicals, and biotechnology.

Synthesis Methods

2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine can be synthesized via a number of methods, including the Biginelli reaction, the Beckmann rearrangement, and the Ugi reaction. The Biginelli reaction involves the reaction of three different starting materials, including an aldehyde, an acid, and an ethyl acetoacetate, to form the desired 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine product. The Beckmann rearrangement involves the conversion of an oxime to an amide, and the Ugi reaction involves the condensation of four different starting materials to form a single product. All three of these methods are efficient and cost-effective, and they are widely used in the synthesis of 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine.

Scientific Research Applications

2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been used as an intermediate for the synthesis of a variety of compounds, including those used in pharmaceuticals, agrochemicals, and biotechnology. In particular, 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine has been found to possess a number of biological activities, such as anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's and Parkinson's diseases. Furthermore, 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine has been found to possess a number of pharmacological activities, including analgesic, anti-convulsant, and anti-depressant activities.

properties

IUPAC Name

2-[4-(3-phenylpropyl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5/c1-2-7-19(8-3-1)9-6-12-24-15-17-26(18-16-24)21-22-11-10-20(23-21)25-13-4-5-14-25/h1-3,7-8,10-11H,4-6,9,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUNXYFILKDHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Phenylpropyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine

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